2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 170881-60-4
VCID: VC2859554
InChI: InChI=1S/C7H8ClNS/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3H2
SMILES: C1CC1C2=CSC(=N2)CCl
Molecular Formula: C7H8ClNS
Molecular Weight: 173.66 g/mol

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole

CAS No.: 170881-60-4

Cat. No.: VC2859554

Molecular Formula: C7H8ClNS

Molecular Weight: 173.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole - 170881-60-4

Specification

CAS No. 170881-60-4
Molecular Formula C7H8ClNS
Molecular Weight 173.66 g/mol
IUPAC Name 2-(chloromethyl)-4-cyclopropyl-1,3-thiazole
Standard InChI InChI=1S/C7H8ClNS/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3H2
Standard InChI Key TUDSCPGFWNTXOB-UHFFFAOYSA-N
SMILES C1CC1C2=CSC(=N2)CCl
Canonical SMILES C1CC1C2=CSC(=N2)CCl

Introduction

Chemical Identity and Basic Properties

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic organic compound with a thiazole core structure. The thiazole ring is substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 4-position. This structural arrangement contributes to its unique chemical and biological properties.

Fundamental Identification

The compound is identified by several standard chemical identifiers that facilitate its recognition in chemical databases and research literature.

ParameterValue
CAS Number170881-60-4
Molecular FormulaC₇H₈ClNS
Molecular Weight173.66 g/mol
European Community (EC) Number825-337-8
DSSTox Substance IDDTXSID201283796

These identifiers provide essential reference points for researchers and chemists working with this compound in various scientific contexts .

Structural Characteristics

The compound features a five-membered thiazole ring containing both nitrogen and sulfur atoms. This heterocyclic core is a common structural motif in many biologically active compounds. The presence of the chloromethyl group at position 2 provides a reactive site for nucleophilic substitution reactions, while the cyclopropyl group at position 4 contributes unique steric and electronic properties.

The structural representation can be described using various chemical notation systems:

Notation SystemRepresentation
IUPAC Name2-(chloromethyl)-4-cyclopropyl-1,3-thiazole
InChIInChI=1S/C7H8ClNS/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3H2
InChIKeyTUDSCPGFWNTXOB-UHFFFAOYSA-N
SMILESC1CC1C2=CSC(=N2)CCl

These different notations provide standardized ways to represent and communicate the compound's structure across various chemical databases and publications .

Physical and Chemical Properties

The physical and chemical properties of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole are determined by its molecular structure, particularly the thiazole ring and its substituents.

Physical Properties

While comprehensive experimental data on the physical properties of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is limited in the available literature, some properties can be inferred from its structure and comparison with related compounds.

Structural Comparison with Related Compounds

To better understand the properties and potential applications of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole, it is valuable to compare it with structurally related compounds.

Comparison with 4-Cyclopropyl-2-methyl-1,3-thiazole

One closely related compound is 4-Cyclopropyl-2-methyl-1,3-thiazole (CAS: 128312-58-3), which differs by having a methyl group at position 2 instead of a chloromethyl group.

Property2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole4-Cyclopropyl-2-methyl-1,3-thiazole
Molecular FormulaC₇H₈ClNSC₇H₉NS
Molecular Weight173.66 g/mol139.22 g/mol
Reactivity at Position 2High (due to chloromethyl group)Lower (methyl group)
Boiling PointNot available in sources216.0±9.0 °C at 760 mmHg
DensityNot available in sources1.2±0.1 g/cm³

The key difference is the reactivity at position 2, where the chloromethyl group in 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole provides a reactive site for further modifications, while the methyl group in 4-Cyclopropyl-2-methyl-1,3-thiazole is much less reactive .

General Thiazole Derivative Comparison

Thiazole derivatives as a class exhibit diverse pharmacological activities. The specific substitution pattern in 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole would influence its biological activity profile compared to other thiazole derivatives.

Different substitution patterns on the thiazole ring can lead to compounds with varying:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Anticancer activities

  • Antidiabetic properties

  • Anticonvulsant effects

The specific biological activities of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole would need to be determined through targeted bioassays .

Analytical Methods for Identification and Quantification

Reliable analytical methods are essential for the identification and quantification of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole in various contexts, including quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would reveal distinctive signals for the thiazole ring proton, cyclopropyl protons, and chloromethyl group. The expected pattern would include:

  • A singlet for the thiazole C5-H

  • Complex signals for the cyclopropyl group (typically appearing as multiplets)

  • A singlet for the chloromethyl CH₂ group

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 173 (with the characteristic chlorine isotope pattern), along with fragment ions resulting from the loss of the chloromethyl group or cleavage of the cyclopropyl ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for the quantitative analysis of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole. These methods could be coupled with various detection systems such as UV, mass spectrometry, or flame ionization detection, depending on the specific analytical requirements.

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